molecular formula C12H24N2O2 B2837683 Tert-butyl 3-(1-amino-2-methylpropyl)azetidine-1-carboxylate CAS No. 1782590-67-3

Tert-butyl 3-(1-amino-2-methylpropyl)azetidine-1-carboxylate

Cat. No.: B2837683
CAS No.: 1782590-67-3
M. Wt: 228.336
InChI Key: FYITUPBGQPVDKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Tert-butyl 3-(1-amino-2-methylpropyl)azetidine-1-carboxylate” is a chemical compound with the molecular formula C12H24N2O2 . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a four-membered azetidine ring substituted with a tert-butyl carboxylate group and a 1-amino-2-methylpropyl group .


Physical and Chemical Properties Analysis

This compound has a clear colourless to pale yellow appearance . It is soluble in DMSO, Methanol, and Water . The predicted pKa value is 8.29±0.20 .

Scientific Research Applications

Synthesis of Novel Compounds

Tert-butyl 3-(1-amino-2-methylpropyl)azetidine-1-carboxylate has been utilized in the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, which are valuable in studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008). This demonstrates its significance in producing orthogonally protected amino acid-Aze chimeras for peptide research.

Methodological Advancements

The compound has been featured in the development of methodologies for producing Boc-protected amines via a mild and efficient one-pot Curtius rearrangement. This method, which involves the formation of an acyl azide intermediate that undergoes Curtius rearrangement, highlights the compound's role in facilitating the synthesis of protected amino acids (Lebel & Leogane, 2005).

Exploration of Chemical Space

Researchers have explored the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, demonstrating the utility of this compound in accessing chemical spaces complementary to piperidine ring systems, thus showcasing its potential in medicinal chemistry (Meyers et al., 2009).

Radical Reactions and Nucleophilic Substitutions

Studies have also focused on the versatility of tert-butyl phenylazocarboxylates in synthetic organic chemistry, where derivatives of this compound could be involved in radical reactions and nucleophilic substitutions. This highlights the compound's adaptability in modifying the benzene ring through various reactions, offering pathways to a wide array of synthetic targets (Jasch, Höfling, & Heinrich, 2012).

Deprotection Methods

The compound's relevance extends to deprotection methods, where aqueous phosphoric acid has been utilized for the deprotection of tert-butyl carbamates, esters, and ethers. This indicates its significance in synthetic procedures that require the removal of protecting groups under mild conditions, preserving the stereochemical integrity of substrates (Li et al., 2006).

Safety and Hazards

“Tert-butyl 3-(1-amino-2-methylpropyl)azetidine-1-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Properties

IUPAC Name

tert-butyl 3-(1-amino-2-methylpropyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-8(2)10(13)9-6-14(7-9)11(15)16-12(3,4)5/h8-10H,6-7,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYITUPBGQPVDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1CN(C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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